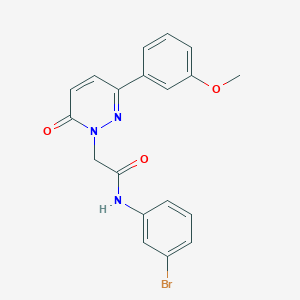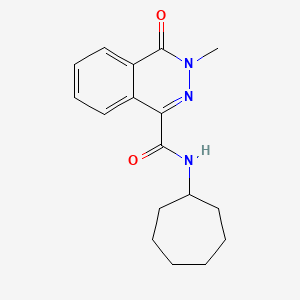![molecular formula C12H10N4O2S2 B11008488 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11008488.png)
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Métodos De Preparación
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Análisis De Reacciones Químicas
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The major products formed from these reactions are typically thiazole and pyrimidine derivatives, which exhibit significant biological activities.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an anticancer agent, with several derivatives exhibiting potent cytotoxic activity against cancer cell lines . Additionally, thiazolopyrimidines have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties . In the field of biology, these compounds have been explored as enzyme inhibitors and receptor ligands, making them valuable tools for studying biological pathways and mechanisms .
Mecanismo De Acción
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. Thiazolopyrimidines are known to inhibit various enzymes and receptors, thereby modulating biological processes. For example, they can act as inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, these compounds may interact with adenosine receptors and neuropeptides, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates . While these compounds share a similar core structure, they differ in their substituents and functional groups, which can significantly impact their biological activities. The unique structure of this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H10N4O2S2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-7(2)20-11(14-6)15-9(17)8-5-13-12-16(10(8)18)3-4-19-12/h3-5H,1-2H3,(H,14,15,17) |
Clave InChI |
ZPQFPSOKMNAWSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-{[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-methioninate](/img/structure/B11008412.png)
![(2S)-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11008413.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B11008435.png)
![N-(3,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B11008442.png)

![4'-(1H-imidazol-1-ylcarbonyl)-2'-phenyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11008458.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-phenylacetamide](/img/structure/B11008461.png)
![Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11008471.png)
![8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one](/img/structure/B11008476.png)
![6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11008481.png)
![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008489.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11008493.png)
